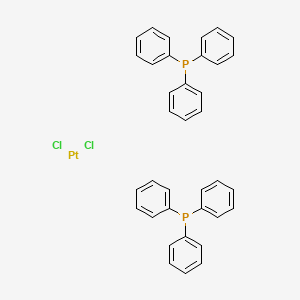

cis-Dichlorobis(triphenylphosphine)platinum(II)

説明

特性

IUPAC Name |

dichloroplatinum;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFJSPPHVXDRIE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-34-5, 14056-88-3, 15604-36-1 | |

| Record name | Dichlorobis(triphenylphosphine)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Dichlorobis(triphenylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorobis(triphenylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) (cis-[PtCl₂(PPh₃)₂]) from potassium tetrachloroplatinate (K₂[PtCl₄]). This square planar platinum(II) complex is a valuable precursor in the synthesis of various other platinum compounds and serves as a crucial component in catalysis and materials science.[1] This document provides a comprehensive experimental protocol, quantitative data, and a logical workflow for its preparation and characterization.

Introduction

cis-Dichlorobis(triphenylphosphine)platinum(II) is a coordination complex featuring a central platinum atom in the +2 oxidation state. It is coordinated to two chloride ligands and two triphenylphosphine ligands in a cis arrangement.[1] The synthesis from potassium tetrachloroplatinate is a common and effective method, proceeding via the displacement of two chloride ions from the [PtCl₄]²⁻ complex by the bulkier triphenylphosphine ligands. The reaction is typically carried out by heating the reactants in a suitable solvent.[2]

Reaction Scheme

The overall chemical transformation is as follows:

K₂[PtCl₄] + 2 P(C₆H₅)₃ → cis-[PtCl₂(P(C₆H₅)₃)₂] + 2 KCl

Quantitative Data

The following table summarizes the key quantitative data associated with the reactants and the final product.

| Property | Potassium Tetrachloroplatinate (K₂[PtCl₄]) | Triphenylphosphine (PPh₃) | cis-Dichlorobis(triphenylphosphine)platinum(II) |

| Molar Mass ( g/mol ) | 415.09 | 262.29 | 790.56[3] |

| Appearance | Red-brown crystalline powder | White solid | White to off-white crystalline powder[2][4] |

| Melting Point (°C) | 250 (decomposes) | 80-82 | ≥300 (decomposes)[3] |

| Solubility | Soluble in water | Soluble in organic solvents | Soluble in chloroform, dichloromethane; sparingly soluble in ethanol |

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II).

Materials:

-

Potassium tetrachloroplatinate (K₂[PtCl₄])

-

Triphenylphosphine (PPh₃)

-

Ethanol (95% or absolute)

-

Chloroform

-

n-Hexane

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Schlenk line or nitrogen/argon source (optional, for inert atmosphere)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) in a minimal amount of distilled water. To this aqueous solution, add a solution of triphenylphosphine (2 molar equivalents) dissolved in ethanol. The use of an ethanol-water solvent system is common for this reaction.

-

Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by the formation of a precipitate. A typical reaction time is 2-4 hours.

-

Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by suction filtration using a Büchner funnel. The solid is washed sequentially with water, ethanol, and finally a small amount of ether or hexane to remove any unreacted triphenylphosphine and other impurities.

-

Purification by Recrystallization: The crude product is purified by recrystallization. A common solvent system for this is a mixture of chloroform and n-hexane.[5] Dissolve the crude solid in a minimum amount of hot chloroform. To the hot solution, slowly add n-hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified white to off-white crystals of cis-dichlorobis(triphenylphosphine)platinum(II) by suction filtration. Wash the crystals with a small amount of cold n-hexane and dry them under vacuum.

Characterization Data

The identity and purity of the synthesized cis-[PtCl₂(PPh₃)₂] can be confirmed by various analytical techniques. The expected data are summarized in the table below.

| Analysis Technique | Expected Result |

| Appearance | White to off-white crystalline solid[2][4] |

| Melting Point | ≥300 °C (decomposes)[3] |

| ³¹P{¹H} NMR | A single resonance with platinum satellites. The chemical shift is typically around 15 ppm with a ¹J(Pt-P) coupling constant of approximately 3600 Hz. |

| Infrared (IR) Spec. | Characteristic bands for the triphenylphosphine ligands. Two distinct Pt-Cl stretching vibrations in the far-IR region (typically around 310 and 290 cm⁻¹) confirm the cis-geometry.[6] |

| Elemental Analysis | Calculated for C₃₆H₃₀Cl₂P₂Pt: C, 54.70%; H, 3.83%. Experimental values should be within ±0.4% of the calculated values. |

Logical Workflow

The following diagram illustrates the key stages in the synthesis and purification of cis-dichlorobis(triphenylphosphine)platinum(II).

Caption: Workflow for the synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II).

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) from potassium tetrachloroplatinate. The procedure is robust and, when followed with care, yields a product of high purity suitable for further research and development applications. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound.

References

- 1. cis-Dichlorobis(triphenylphosphine)platinum(II) | 15604-36-1 | Benchchem [benchchem.com]

- 2. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 3. 顺-二氯双(三苯基膦)铂(II) | Sigma-Aldrich [sigmaaldrich.com]

- 4. strem.com [strem.com]

- 5. cis-Dichloridobis(triphenylphosphine-κP)platinum(II) chloroform solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

An In-depth Technical Guide to the Crystal Structure of cis-Dichlorobis(triphenylphosphine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cis-Dichlorobis(triphenylphosphine)platinum(II), a square planar complex of significant interest in inorganic chemistry and catalysis. This document details the synthesis, crystallographic parameters, and molecular geometry of this compound, offering valuable insights for researchers in synthetic chemistry, materials science, and drug development.

Introduction

cis-Dichlorobis(triphenylphosphine)platinum(II), with the chemical formula cis-[PtCl₂(P(C₆H₅)₃)₂], is a white, crystalline solid. It serves as a common precursor for the synthesis of other platinum compounds, including potential therapeutic agents and catalysts.[1] The geometric arrangement of the ligands around the central platinum atom profoundly influences the compound's reactivity and potential applications. Understanding its solid-state structure through single-crystal X-ray diffraction is therefore of fundamental importance.

Experimental Protocols

Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

A standard method for the synthesis of cis-[PtCl₂(P(C₆H₅)₃)₂] involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with triphenylphosphine (PPh₃).[2]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Triphenylphosphine (PPh₃)

-

Ethanol or other suitable solvent

Procedure:

-

A solution of potassium tetrachloroplatinate(II) in an aqueous or alcoholic solvent is prepared.

-

Two equivalents of triphenylphosphine, dissolved in a compatible solvent, are added to the platinum salt solution.

-

The reaction mixture is heated to facilitate the ligand substitution reaction.

-

Upon reaction, the cis-[PtCl₂(P(C₆H₅)₃)₂] complex precipitates from the solution.

-

The white, crystalline product is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials and byproducts, and dried under vacuum.

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through recrystallization. A common method involves the slow diffusion of a non-solvent into a solution of the complex.

Procedure:

-

Dissolve the crude cis-[PtCl₂(P(C₆H₅)₃)₂] product in a minimal amount of a suitable solvent, such as chloroform or dichloromethane.

-

Carefully layer a non-solvent, such as n-hexane, onto the solution.

-

Allow the solvents to slowly diffuse into one another at room temperature.

-

Over a period of several hours to days, single crystals of the complex will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The following protocol is a generalized procedure based on common practices for organometallic complexes.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential solvent loss.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), is used to collect a series of diffraction images as the crystal is rotated.

-

The collected data are processed to yield a set of reflection intensities.

-

The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined by full-matrix least-squares methods.

Crystallographic Data

The crystal structure of cis-Dichlorobis(triphenylphosphine)platinum(II) has been determined in several forms, including an unsolvated form and as solvates with acetone and chloroform. The key crystallographic parameters for these structures are summarized in the tables below for comparative analysis.

Table 1: Crystal Data and Structure Refinement

| Parameter | Unsolvated | Acetone Solvate | Chloroform Solvate[3] |

| Chemical Formula | C₃₆H₃₀Cl₂P₂Pt | C₃₉H₃₆Cl₂O P₂Pt | C₃₇H₃₁Cl₅P₂Pt |

| Formula Weight | 790.56 g/mol | 848.64 g/mol | 909.89 g/mol |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | P2₁/c |

| a (Å) | 12.345(3) | 10.288(3) | 12.872(3) |

| b (Å) | 20.456(4) | 24.372(5) | 20.134(4) |

| c (Å) | 13.012(3) | 15.367(3) | 13.883(3) |

| α (°) | 90 | 90 | 90 |

| β (°) | 103.89(3) | 98.07(2) | 108.34(3) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 3189.9(11) | 3808.0(15) | 3410.1(12) |

| Z | 4 | 4 | 4 |

Table 2: Selected Bond Lengths (Å)

| Bond | Unsolvated | Acetone Solvate | Chloroform Solvate[3] |

| Pt-P1 | 2.254(2) | 2.251(2) | 2.2481(17) |

| Pt-P2 | 2.259(2) | 2.265(2) | 2.2658(19) |

| Pt-Cl1 | 2.349(2) | 2.356(2) | 2.3548(17) |

| Pt-Cl2 | 2.355(2) | 2.333(2) | 2.3244(19) |

Table 3: Selected Bond Angles (°)

| Angle | Unsolvated | Acetone Solvate | Chloroform Solvate[3] |

| P1-Pt-P2 | 98.60(7) | 97.8(1) | 98.49(6) |

| Cl1-Pt-Cl2 | 86.82(7) | 87.1(1) | 87.03(6) |

| P1-Pt-Cl1 | 174.52(8) | 175.0(1) | 174.96(7) |

| P2-Pt-Cl2 | 174.19(8) | 173.3(1) | 173.93(7) |

| P1-Pt-Cl2 | 88.21(7) | 88.8(1) | 88.35(6) |

| P2-Pt-Cl1 | 86.63(7) | 86.6(1) | 86.37(6) |

Molecular Structure and Geometry

The crystal structure confirms that cis-Dichlorobis(triphenylphosphine)platinum(II) adopts a distorted square planar geometry around the central platinum(II) ion. The platinum atom is coordinated to two phosphorus atoms from the triphenylphosphine ligands and two chlorine atoms. The P-Pt-P bond angle is consistently larger than the ideal 90° for a perfect square planar geometry, while the Cl-Pt-Cl bond angle is slightly smaller. This distortion is attributed to the steric bulk of the triphenylphosphine ligands. The Pt-P and Pt-Cl bond lengths are in the expected ranges for such complexes.[3]

Visualizations

The following diagrams illustrate the molecular structure of the complex and the experimental workflow for its characterization.

References

In-Depth Technical Guide: Molecular Geometry and Bond Angles of cis-Dichlorobis(triphenylphosphine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and key bonding parameters of cis-dichlorobis(triphenylphosphine)platinum(II), a significant coordination complex with applications in synthesis and catalysis. The document details its structural characteristics, supported by crystallographic data, and outlines the experimental protocols for its synthesis and structural determination.

Molecular Structure and Geometry

cis-Dichlorobis(triphenylphosphine)platinum(II) is a square planar complex featuring a central platinum(II) ion coordinated to two chloride ligands and two triphenylphosphine ligands arranged in a cis configuration.[1] This arrangement results in a distorted square planar geometry around the platinum center. The steric bulk of the adjacent triphenylphosphine ligands influences the bond angles and lengths within the coordination sphere.

The fundamental structure of the complex is depicted in the following diagram:

Caption: A 2D representation of the square planar geometry of cis-dichlorobis(triphenylphosphine)platinum(II).

Quantitative Crystallographic Data

The precise bond lengths and angles of cis-dichlorobis(triphenylphosphine)platinum(II) have been determined by single-crystal X-ray diffraction. The following table summarizes the key intramolecular distances and angles around the platinum(II) center.

| Parameter | Value |

| Bond Lengths (Å) | |

| Pt—P (average) | 2.261 |

| Pt—Cl (average) | 2.346 |

| Bond Angles (°) | |

| P—Pt—P | ~98.15 |

| Cl—Pt—Cl | ~90.74 |

| P—Pt—Cl (trans to P) | Not available |

| P—Pt—Cl (trans to Cl) | Not available |

Note: The provided bond angles are based on a similar palladium complex and are expected to be very close for the platinum analogue.[2] The average bond lengths are from established data for the cis-platinum complex.[1]

Experimental Protocols

Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)

The synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) is typically achieved through the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine.[3][4]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Triphenylphosphine (PPh₃)

-

Ethanol

-

Diethyl ether

-

Distilled water

Procedure:

-

A solution of triphenylphosphine (2.1 g, 8 mmol) in hot ethanol (60 mL) is prepared.

-

A separate aqueous solution of potassium tetrachloroplatinate(II) (1.66 g, 4 mmol) in distilled water (20 mL) is prepared.

-

The hot ethanolic solution of triphenylphosphine is added to the aqueous solution of potassium tetrachloroplatinate(II) with continuous stirring.

-

A pale yellow precipitate of cis-dichlorobis(triphenylphosphine)platinum(II) forms immediately.

-

The mixture is stirred and heated at reflux for one hour to ensure the completion of the reaction.

-

The reaction mixture is then cooled to room temperature, and the precipitate is collected by filtration.

-

The collected solid is washed sequentially with ethanol, distilled water, and finally diethyl ether to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum.

The following workflow illustrates the synthesis process:

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Characterization of cis-Pt(PPh₃)₂Cl₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of cis-dichlobis(triphenylphosphine)platinum(II) (cis-Pt(PPh₃)₂Cl₂), a foundational complex in inorganic chemistry and a precursor to various platinum-based therapeutic agents. This document details the expected ¹H and ³¹P NMR spectral features, presents quantitative data in a clear tabular format, and outlines a detailed experimental protocol for data acquisition. Furthermore, visualizations of the molecular structure with key NMR parameters and the experimental workflow are provided to facilitate understanding.

Introduction

cis-Pt(PPh₃)₂Cl₂ is a square planar d⁸ platinum(II) complex that serves as a critical starting material in the synthesis of numerous platinum compounds, including potential anti-cancer drugs. Its characterization is fundamental to ensuring purity and understanding its chemical behavior. NMR spectroscopy is an indispensable tool for the structural elucidation of this complex in solution. ¹H NMR provides information about the phenyl protons of the triphenylphosphine ligands, while ³¹P NMR offers direct insight into the phosphorus environment and its interaction with the platinum center. A key feature in the ³¹P NMR spectrum is the coupling between the ³¹P nucleus and the ¹⁹⁵Pt isotope (natural abundance of 33.8%), which provides unequivocal evidence of the P-Pt bond.

¹H and ³¹P NMR Spectral Data

The NMR spectra of cis-Pt(PPh₃)₂Cl₂ are typically recorded in deuterated chloroform (CDCl₃). The key quantitative data are summarized in the table below.

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | ~7.3 - 7.8 | Multiplet | - | Phenyl protons (o, m, p) |

| ³¹P | ~14.5 | Singlet with ¹⁹⁵Pt satellites | ¹J(¹⁹⁵Pt-¹H) = ~3679 | PPh₃ |

Experimental Protocols

A detailed methodology for the successful acquisition of high-quality ¹H and ³¹P NMR spectra of cis-Pt(PPh₃)₂Cl₂ is provided below. As platinum complexes can be sensitive, particularly to certain solvents and impurities, adherence to a rigorous protocol is recommended.

1. Sample Preparation

-

Materials:

-

cis-Pt(PPh₃)₂Cl₂

-

Deuterated chloroform (CDCl₃, 99.8 atom % D)

-

NMR tube (5 mm, high precision)

-

Small vial

-

Pasteur pipette

-

Cotton wool or syringe filter

-

-

Procedure:

-

Accurately weigh approximately 10-15 mg of cis-Pt(PPh₃)₂Cl₂ into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl the vial to dissolve the complex completely. The solution should be colorless to a pale yellow.

-

To ensure a homogenous solution free of particulate matter, which can degrade spectral quality, filter the solution. This can be achieved by passing the solution through a small plug of cotton wool in a Pasteur pipette or by using a syringe fitted with a filter, directly into the NMR tube.

-

Carefully cap the NMR tube.

-

If the sample is to be stored or if oxygen-sensitive reactions are being monitored, it is advisable to degas the sample by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the solution for a few minutes before capping the tube. For routine characterization, this is not always necessary.

-

2. NMR Data Acquisition

-

Instrumentation:

-

A multinuclear NMR spectrometer with a field strength of 300 MHz or higher.

-

-

¹H NMR Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: Standard single pulse (zg30 or similar)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): ~3-4 seconds

-

-

³¹P NMR Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: Standard single pulse with proton decoupling (zgpg30 or similar)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: ~200 ppm (e.g., -50 to 150 ppm)

-

Number of Scans: 128-512 (or more for dilute samples)

-

Relaxation Delay (d1): 3-5 seconds

-

Acquisition Time (aq): ~1-2 seconds

-

3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is used as a reference. For ³¹P NMR, an external standard of 85% H₃PO₄ (0 ppm) is typically used as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

For the ³¹P NMR spectrum, identify the central singlet and the ¹⁹⁵Pt satellites. The ¹J(¹⁹⁵Pt-¹H) coupling constant is measured as the separation in Hertz between the two satellite peaks.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the NMR characterization of cis-Pt(PPh₃)₂Cl₂.

Infrared Spectroscopy of cis-Dichlorobis(triphenylphosphine)platinum(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of cis-dichlorobis(triphenylphosphine)platinum(II) (cis-PtCl₂(PPh₃)₂), a cornerstone complex in coordination chemistry and a frequent precursor in the synthesis of platinum-based therapeutics. This document details the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and the theoretical basis for interpreting the infrared spectrum of the cis isomer.

Core Principles: Vibrational Spectroscopy of cis-PtCl₂(PPh₃)₂

Infrared spectroscopy is a powerful analytical technique for elucidating the structural features of molecules by probing their vibrational modes. For square planar d⁸ metal complexes like cis-PtCl₂(PPh₃)₂, the geometry of the ligands around the central platinum atom dictates the number and activity of specific vibrational bands in the IR spectrum.

The cis isomer of dichlorobis(triphenylphosphine)platinum(II) possesses C₂ᵥ point group symmetry. According to group theory selection rules, this lower symmetry, as compared to the trans isomer (D₂ₕ symmetry), results in a greater number of infrared-active vibrational modes. This distinction is particularly evident in the far-infrared region (typically below 600 cm⁻¹), where the stretching vibrations of the platinum-chlorine (Pt-Cl) and platinum-phosphorus (Pt-P) bonds are observed.

A hallmark for identifying the cis configuration is the presence of two distinct Pt-Cl stretching bands. These correspond to the symmetric (νₛ) and antisymmetric (νₐₛ) stretching modes of the two Pt-Cl bonds. Both of these vibrational modes lead to a change in the molecular dipole moment and are therefore IR active. Similarly, two Pt-P stretching bands are also expected to be IR active for the cis isomer.

Quantitative Infrared Spectral Data

The characteristic vibrational frequencies for cis-dichlorobis(triphenylphosphine)platinum(II) and related complexes are summarized in the table below. These values are critical for the identification and characterization of the cis isomer.

| Vibrational Mode | Assignment | Typical Frequency Range (cm⁻¹) | Notes |

| Platinum-Chlorine Stretching (ν(Pt-Cl)) | Symmetric (νₛ) | ~355 | Both symmetric and antisymmetric stretches are IR active in the cis isomer, providing a key diagnostic feature.[1] |

| Antisymmetric (νₐₛ) | ~347 | The presence of two distinct bands in this region is characteristic of the C₂ᵥ symmetry of the cis complex.[1] | |

| Platinum-Phosphorus Stretching (ν(Pt-P)) | Symmetric & Antisymmetric | ~420 - 450 | Specific data for the triphenylphosphine ligand is scarce; values are based on the analogous cis-PtCl₂(PEt₃)₂ complex which shows two IR-active bands at 442 cm⁻¹ and 427 cm⁻¹. |

Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method

The following protocol outlines the procedure for obtaining a high-quality Fourier-transform infrared (FT-IR) spectrum of solid cis-dichlorobis(triphenylphosphine)platinum(II) using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

cis-Dichlorobis(triphenylphosphine)platinum(II) sample

-

Spectroscopic grade potassium bromide (KBr), dried in an oven at >100°C for at least 2 hours and stored in a desiccator.

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die (e.g., 13 mm diameter)

-

Spatula

-

Analytical balance

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

In a dry agate mortar, place approximately 1-2 mg of the cis-PtCl₂(PPh₃)₂ sample.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. Minimize the grinding time to reduce the absorption of atmospheric moisture by the hygroscopic KBr.

-

-

Pellet Formation:

-

Carefully transfer a portion of the powdered mixture into the collar of the pellet-forming die.

-

Distribute the powder evenly across the bottom surface of the die.

-

Insert the plunger and place the die assembly into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to become plastic and form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the die from the press and extract the KBr pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-250 cm⁻¹). A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectrum by performing a background subtraction.

-

Identify and label the characteristic absorption bands, paying close attention to the far-infrared region for the Pt-Cl and Pt-P stretching vibrations.

-

Logical Relationship of cis Isomer Geometry to IR-Active Modes

The following diagram illustrates the relationship between the C₂ᵥ symmetry of the cis-PtCl₂(PPh₃)₂ molecule and the expected number of IR-active stretching modes for the Pt-Cl and Pt-P bonds.

Caption: Relationship between cis-isomer geometry and its IR-active modes.

This workflow highlights how the specific spatial arrangement of the ligands in the cis isomer leads to its characteristic infrared spectrum, making FT-IR spectroscopy an invaluable tool for its structural confirmation.

References

An In-depth Technical Guide to the Mechanism of Action of cis-Dichlorobis(triphenylphosphine)platinum(II) on DNA

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

cis-Dichlorobis(triphenylphosphine)platinum(II), hereafter referred to as Pt(PPh₃)₂Cl₂, is a square planar platinum(II) complex with recognized cytotoxic properties. While its foundational mechanism of action parallels that of cisplatin, involving covalent binding to nuclear DNA to form adducts that obstruct replication and transcription, it possesses unique characteristics. The presence of bulky triphenylphosphine (PPh₃) ligands significantly influences its chemical properties, cellular uptake, and the nature of the DNA lesions it produces. Notably, Pt(PPh₃)₂Cl₂ has demonstrated efficacy in cisplatin-resistant cancer cell lines and functions as a topoisomerase II inhibitor, suggesting a multi-faceted approach to inducing cell death.[1] This guide synthesizes the current understanding of its interaction with DNA, the cellular responses to the damage, and the experimental methodologies used for its study.

Core Mechanism of Action

The cytotoxic effect of Pt(PPh₃)₂Cl₂ is primarily driven by its ability to form covalent cross-links with DNA, leading to structural distortions that are incompatible with essential cellular processes like replication and transcription. This ultimately triggers programmed cell death (apoptosis). The overall process can be broken down into several key stages: cellular uptake, aquation, DNA binding, and the induction of downstream signaling pathways.

Cellular Uptake and Aquation

While specific transport mechanisms for Pt(PPh₃)₂Cl₂ are not as extensively studied as those for cisplatin, it is understood that the complex must first traverse the cell membrane to reach its nuclear target. Once inside the cell, the low intracellular chloride concentration (~4 mM) compared to the bloodstream (~100 mM) facilitates the hydrolysis of the Pt-Cl bonds. This aquation process, where chloride ligands are replaced by water molecules, is the rate-limiting step that activates the complex, making the platinum center more electrophilic and highly reactive towards nucleophilic sites on DNA bases.

DNA Adduct Formation

The activated, aquated Pt(PPh₃)₂Cl₂ complex is a potent electrophile that preferentially attacks the electron-rich N7 position of purine bases, particularly guanine.[1] The initial reaction forms a monofunctional adduct. Subsequently, the second labile ligand (either the remaining chloride or a water molecule) is displaced to form a bifunctional adduct, resulting in a cross-link.

The primary lesions formed are 1,2-intrastrand cross-links between adjacent guanine bases (GpG). These adducts induce significant conformational changes in the DNA double helix, including localized unwinding and bending. The bulky PPh₃ ligands likely create a structurally distinct adduct compared to that of cisplatin, which may be recognized differently by cellular machinery.

Inhibition of Topoisomerase II

A key differentiator for Pt(PPh₃)₂Cl₂ is its activity as a topoisomerase II inhibitor.[1] Topoisomerase II is a vital enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. By inhibiting this enzyme, Pt(PPh₃)₂Cl₂ not only forms DNA adducts but also prevents the proper re-ligation of DNA strands, leading to an accumulation of double-strand breaks and further enhancing its cytotoxic payload.

Cellular Response to DNA Damage

The formation of Pt(PPh₃)₂Cl₂-DNA adducts triggers a complex and coordinated cellular response known as the DNA Damage Response (DDR). This network of signaling pathways senses the DNA lesions and dictates the cell's fate: cell cycle arrest and DNA repair, or apoptosis.

Key protein kinases like Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated in response to the DNA damage. These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, providing time for the cell to repair the damage, or, if the damage is too extensive, initiate apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

Quantitative Data

Comprehensive quantitative data, such as IC₅₀ values and DNA binding constants, for cis-Dichlorobis(triphenylphosphine)platinum(II) are not widely available in consolidated tables within the peer-reviewed literature. To provide a relevant benchmark for the potency of platinum-based anticancer agents, the following table summarizes IC₅₀ values for the parent compound, cisplatin , against a panel of common cancer cell lines.

Note: The data presented in Table 1 is for cisplatin and is intended to serve as a reference. The cytotoxicity of Pt(PPh₃)₂Cl₂ may differ based on cell line, experimental conditions, and its unique chemical properties, including increased lipophilicity and altered DNA adduct structure.

| Cell Line | Cancer Type | Cisplatin IC₅₀ (µM) | Incubation Time (h) |

| A2780 | Ovarian Cancer | 1.0 - 5.0 | 48 - 72 |

| MCF-7 | Breast Cancer | 5.0 - 25.0 | 48 - 72 |

| HeLa | Cervical Cancer | 2.0 - 10.0 | 48 - 72 |

| A549 | Lung Cancer | 8.0 - 30.0 | 72 |

| HCT116 | Colon Cancer | 3.0 - 15.0 | 48 - 72 |

| DU-145 | Prostate Cancer | 4.0 - 12.0 | 72 |

Table 1: Representative IC₅₀ values for cisplatin against various human cancer cell lines. Values are compiled from multiple literature sources and can vary significantly based on the specific assay conditions (e.g., cell density, serum concentration, assay type).

Experimental Protocols

Protocol: Gel Mobility Shift Assay for Platinum-DNA Adducts

This protocol describes a method to qualitatively assess the binding of Pt(PPh₃)₂Cl₂ to a DNA fragment by observing its retarded migration through a non-denaturing polyacrylamide gel.

Materials:

-

cis-Dichlorobis(triphenylphosphine)platinum(II)

-

Linearized plasmid DNA or a specific DNA fragment (e.g., 200-500 bp)

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

10X TBE or TBE Buffer (Tris/Borate/EDTA)

-

Acrylamide/Bis-acrylamide solution

-

Ammonium persulfate (APS) and TEMED

-

6X DNA Loading Dye (without SDS)

-

DNA staining solution (e.g., SYBR™ Gold or Ethidium Bromide)

Procedure:

-

Preparation of Platinum Complex Solution: Due to its low aqueous solubility, prepare a 10 mM stock solution of Pt(PPh₃)₂Cl₂ in high-purity DMSO.

-

Binding Reaction:

-

In a microcentrifuge tube, combine the DNA fragment (final concentration ~50 ng/µL) and the reaction buffer.

-

Add the Pt(PPh₃)₂Cl₂ stock solution to achieve desired molar ratios of platinum to DNA base pairs (e.g., 0, 0.1, 0.2, 0.5, 1.0). Ensure the final DMSO concentration is below 5% to avoid affecting the reaction.

-

Incubate the reaction mixture at 37°C for 24 hours in the dark to allow for aquation and DNA binding.

-

-

Gel Electrophoresis:

-

Prepare a 5-6% native polyacrylamide gel in 1X TBE buffer.

-

Add 6X DNA loading dye to the incubated samples.

-

Load the samples onto the gel. Include a lane with untreated DNA as a control.

-

Run the gel at a constant voltage (e.g., 100-150V) in 1X TBE buffer until the dye front reaches the bottom third of the gel.

-

-

Visualization:

-

Carefully remove the gel and stain it with a suitable DNA staining solution according to the manufacturer's protocol.

-

Visualize the DNA bands under UV or blue light. The platinated DNA will migrate slower than the untreated DNA, resulting in a "shifted" band. The magnitude of the shift corresponds to the extent of platination.

-

Protocol: Cellular Uptake and DNA Platination by ICP-MS

This protocol quantifies the amount of platinum that accumulates within cells and binds to genomic DNA using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Materials:

-

Cultured cancer cells (e.g., A2780)

-

Complete cell culture medium

-

Pt(PPh₃)₂Cl₂

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

DNA extraction kit (e.g., phenol-chloroform or column-based)

-

Concentrated nitric acid (trace metal grade)

-

ICP-MS instrument and standards

Procedure:

-

Cell Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Pt(PPh₃)₂Cl₂ (dissolved in medium, final DMSO <0.5%) for a specified time (e.g., 24 hours). Include an untreated control.

-

-

Cellular Uptake Measurement:

-

After treatment, wash the cells twice with ice-cold PBS to remove extracellular drug.

-

Harvest the cells by trypsinization or scraping.

-

Count the cells to normalize the data.

-

Digest the cell pellet in concentrated nitric acid and dilute with deionized water for ICP-MS analysis to determine total intracellular platinum content.

-

-

DNA Platination Measurement:

-

From a parallel set of treated cells, harvest the cells and isolate genomic DNA using a commercial kit or standard protocol.

-

Quantify the DNA concentration using UV-Vis spectrophotometry (A₂₆₀).

-

Digest the isolated DNA sample in concentrated nitric acid.

-

Dilute the digested sample and analyze by ICP-MS to determine the amount of platinum bound to the DNA.

-

-

Data Analysis:

-

Calculate cellular uptake as pg of Pt per million cells.

-

Calculate DNA platination as the number of platinum atoms per nucleotide (or per 10⁶ nucleotides).

-

Conclusion

cis-Dichlorobis(triphenylphosphine)platinum(II) is a potent cytotoxic agent whose mechanism of action is centered on the formation of covalent DNA adducts that disrupt critical cellular functions. Its distinct chemical structure, featuring bulky triphenylphosphine ligands, and its dual action as a topoisomerase II inhibitor, differentiate it from cisplatin and may contribute to its ability to overcome clinical resistance. While the qualitative aspects of its DNA interaction are understood, further research is required to provide detailed quantitative data on its binding kinetics, adduct specificity, and repair dynamics. The protocols and conceptual frameworks provided in this guide offer a robust foundation for scientists and researchers to further investigate and harness the therapeutic potential of this promising platinum complex.

References

The Cornerstone of Platinum Chemistry: A Technical Guide to cis-Dichlorobis(triphenylphosphine)platinum(II) as a Precursor

An in-depth exploration for researchers, scientists, and drug development professionals into the synthesis, characterization, and versatile applications of a pivotal organometallic precursor.

cis-Dichlorobis(triphenylphosphine)platinum(II), a coordination complex with the formula cis-[PtCl₂(PPh₃)₂], stands as a foundational starting material in the realm of organometallic chemistry. Its significance lies in the strategic lability of its chloride ligands, which can be readily displaced, opening avenues for the synthesis of a diverse array of organoplatinum compounds. This technical guide provides a comprehensive overview of its synthesis, detailed characterization, and its crucial role as a precursor in the development of novel platinum complexes for applications ranging from catalysis to medicinal chemistry.

Synthesis and Physical Properties

The most common and reliable method for the preparation of cis-dichlorobis(triphenylphosphine)platinum(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with triphenylphosphine (PPh₃) in a suitable solvent.[1][2] The cis isomer is the thermodynamically favored product.[1]

Experimental Protocol: Synthesis of cis-[PtCl₂(PPh₃)₂]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Triphenylphosphine (PPh₃)

-

Ethanol or a similar suitable solvent

-

Water

-

Ether

Procedure:

-

A solution of triphenylphosphine (2 equivalents) in warm ethanol is added to a stirred aqueous solution of potassium tetrachloroplatinate(II) (1 equivalent).[1]

-

The mixture is heated to facilitate the reaction, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration and washed sequentially with water, ethanol, and finally ether to remove any unreacted starting materials and byproducts.

-

The resulting off-white to pale yellow crystalline solid is dried under vacuum.

Yield: While yields can vary depending on the specific reaction conditions, high yields are generally achievable with this method.

Physical and Chemical Properties

A summary of the key physical and chemical properties of cis-dichlorobis(triphenylphosphine)platinum(II) is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₃₀Cl₂P₂Pt | [3][4] |

| Molecular Weight | 790.56 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | ≥300 °C (decomposes) | [6] |

| Solubility | Insoluble in water; slightly soluble in chloroform, hexane, and toluene. | |

| CAS Number | 15604-36-1 | [3][4][5] |

Spectroscopic and Structural Characterization

The definitive identification and characterization of cis-dichlorobis(triphenylphosphine)platinum(II) rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Data

Key spectroscopic data for the characterization of the cis isomer are summarized in Table 2. The ³¹P NMR spectrum is particularly diagnostic, showing a single resonance with satellite peaks due to coupling with the ¹⁹⁵Pt nucleus. The magnitude of the ¹J(Pt,P) coupling constant is characteristic of the cis geometry.

| Spectroscopic Technique | Characteristic Features |

| ³¹P NMR | A single resonance is observed, typically in the range of δ 14-16 ppm (in CDCl₃), with satellite peaks due to coupling to ¹⁹⁵Pt. The ¹J(Pt,P) coupling constant is approximately 3600-3700 Hz, which is a hallmark of the cis configuration. For comparison, the trans isomer exhibits a smaller coupling constant. |

| Infrared (IR) | The far-infrared region is crucial for identifying the stereochemistry. The cis isomer displays two distinct Pt-Cl stretching vibrations (ν(Pt-Cl)) due to its C₂ᵥ symmetry, typically observed in the range of 290-350 cm⁻¹. In contrast, the trans isomer, with its higher D₂ₕ symmetry, shows only one IR-active ν(Pt-Cl) band. |

X-ray Crystallography

Single-crystal X-ray diffraction studies have unequivocally confirmed the square planar geometry and the cis arrangement of the ligands in cis-dichlorobis(triphenylphosphine)platinum(II). Key structural parameters are presented in Table 3.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c | [7] |

| Pt-P Bond Length (Å) | ~2.26 | [1] |

| Pt-Cl Bond Length (Å) | ~2.35 | [1] |

| P-Pt-P Bond Angle (°) | ~98 | |

| Cl-Pt-Cl Bond Angle (°) | ~87 | |

| P-Pt-Cl (trans to P) (°) | ~175 | |

| P-Pt-Cl (trans to Cl) (°) | ~88 |

Role as a Precursor in Organometallic Synthesis

The primary utility of cis-dichlorobis(triphenylphosphine)platinum(II) stems from its role as a versatile precursor for a wide range of other platinum(II) complexes through ligand substitution reactions. The chloride ligands are readily displaced by a variety of nucleophiles, including other phosphines, amines, alkoxides, thiolates, and, notably, carbon-based ligands such as acetylides and alkyl groups.

General Reaction Pathway

The general synthetic strategy involves the reaction of cis-[PtCl₂(PPh₃)₂] with two equivalents of a new ligand (L), leading to the displacement of the two chloride ions and the formation of a new cis-[PtL₂(PPh₃)₂] complex.

Caption: General ligand substitution reaction of cis-[PtCl₂(PPh₃)₂].

Synthesis of Platinum-Acetylide Complexes

A prominent application of cis-[PtCl₂(PPh₃)₂] is in the synthesis of platinum-acetylide complexes. These compounds are of significant interest due to their potential applications in materials science, particularly in the fields of nonlinear optics and molecular electronics.

Materials:

-

cis-Dichlorobis(triphenylphosphine)platinum(II)

-

Phenylacetylene

-

A suitable base (e.g., a secondary amine like diethylamine or diisopropylamine)

-

A copper(I) salt catalyst (e.g., CuI)

-

A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

To a solution of cis-[PtCl₂(PPh₃)₂] in a suitable solvent, phenylacetylene (2 equivalents) and the secondary amine base are added.

-

A catalytic amount of a copper(I) salt is then introduced.

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

-

The product is isolated by removal of the solvent and purification by recrystallization or column chromatography.

The reaction proceeds via a Sonogashira-type cross-coupling mechanism.

Caption: Synthesis of a platinum-acetylide complex.

Catalytic Applications

While often serving as a precursor to more sophisticated catalysts, cis-dichlorobis(triphenylphosphine)platinum(II) itself exhibits catalytic activity in several important organic transformations.

Hydrogenation Reactions

cis-[PtCl₂(PPh₃)₂], often in combination with a co-catalyst like tin(II) chloride, can catalyze the hydrogenation of alkenes and alkynes.[8] For instance, the hydrogenation of styrene to ethylbenzene can be achieved using this catalytic system.

Materials:

-

Styrene

-

cis-Dichlorobis(triphenylphosphine)platinum(II)

-

Tin(II) chloride (SnCl₂) (optional co-catalyst)

-

Hydrogen gas (H₂)

-

A suitable solvent (e.g., toluene or ethanol)

Procedure:

-

The catalyst, cis-[PtCl₂(PPh₃)₂], and the co-catalyst, if used, are dissolved or suspended in the solvent in a high-pressure reactor.

-

Styrene is added to the reactor.

-

The reactor is purged with hydrogen gas and then pressurized to the desired H₂ pressure.

-

The reaction mixture is heated to the desired temperature and stirred for a specified period.

-

After cooling and venting the reactor, the product mixture is analyzed by gas chromatography or NMR spectroscopy to determine the conversion and selectivity.

| Substrate | Catalyst System | H₂ Pressure | Temperature | Time | Conversion | Selectivity to Ethylbenzene |

| Styrene | cis-[PtCl₂(PPh₃)₂] / SnCl₂ | 10-50 bar | 80-120 °C | 4-24 h | High | >99% |

Note: Specific quantitative data can vary significantly based on the exact reaction conditions and catalyst loading.

Caption: Experimental workflow for catalytic hydrogenation.

Relevance in Drug Development

The structural similarity of cis-dichlorobis(triphenylphosphine)platinum(II) to the pioneering anticancer drug cisplatin (cis-[PtCl₂(NH₃)₂]) has spurred interest in its potential therapeutic applications. While not a clinical drug itself, it serves as a valuable precursor for the synthesis of novel platinum-based anticancer agents. The triphenylphosphine ligands significantly influence the lipophilicity and electronic properties of the complex, which can affect its cellular uptake, DNA binding, and overall biological activity. Researchers utilize this precursor to synthesize platinum complexes with modified phosphine ligands or to introduce biologically active moieties, aiming to overcome the limitations of current platinum-based chemotherapies, such as drug resistance and severe side effects. The study of such derivatives provides crucial insights into the structure-activity relationships of platinum anticancer compounds.

Conclusion

cis-Dichlorobis(triphenylphosphine)platinum(II) is an indispensable tool in the arsenal of the organometallic chemist. Its straightforward synthesis, well-defined structure, and the reactivity of its platinum-chloride bonds make it an ideal and versatile precursor for a vast array of platinum(II) complexes. From fundamental studies of reaction mechanisms to the development of advanced materials and potential therapeutic agents, this foundational complex continues to underpin significant advancements in the field. This guide has provided a detailed overview of its synthesis, characterization, and key applications, offering a solid foundation for researchers and professionals working with this pivotal organometallic compound.

References

- 1. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cis-Bis(triphenylphosphine)platinum(II) chloride | C36H30Cl2P2Pt | CID 82448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-ジクロロビス(トリフェニルホスフィン)白金(II) | Sigma-Aldrich [sigmaaldrich.com]

- 5. strem.com [strem.com]

- 6. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

The Genesis of a Platinum Workhorse: A Technical History of cis-Dichlorobis(triphenylphosphine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Dichlorobis(triphenylphosphine)platinum(II), a cornerstone of platinum chemistry, has played a pivotal role in the advancement of coordination chemistry and catalysis, and has been instrumental in the development of platinum-based anticancer therapeutics. This technical guide delves into the discovery and rich history of this remarkable compound, providing a comprehensive overview of its synthesis, characterization, and the key scientific milestones that have cemented its importance in modern chemical and pharmaceutical research. Detailed experimental protocols, quantitative data, and visualizations of its synthetic pathway and historical development are presented to offer a thorough resource for researchers and professionals in the field.

Discovery and Historical Context

The journey to the synthesis and characterization of cis-dichlorobis(triphenylphosphine)platinum(II), often abbreviated as cis-PtCl₂(PPh₃)₂, is rooted in the foundational work on platinum coordination complexes in the late 19th and early 20th centuries. While the synthesis of the analogous triethylphosphine complexes, cis- and trans-PtCl₂(PEt₃)₂, was reported as early as 1870 by Cahours and Gal, the specific synthesis of the triphenylphosphine derivative is credited to Kai Arne Jensen.

In his seminal 1936 paper published in the Zeitschrift für anorganische und allgemeine Chemie, Jensen detailed the synthesis and properties of a series of platinum complexes with tertiary phosphines, including the first documented preparation of cis-dichlorobis(triphenylphosphine)platinum(II). This work was part of a broader exploration of the coordination chemistry of platinum and the influence of different ligands on the properties of the resulting complexes.

The mid-20th century saw a surge in interest in the chemistry of platinum-phosphine complexes, largely driven by the pioneering work of Joseph Chatt and his contemporaries. Their systematic studies on the bonding, reactivity, and structure of these compounds laid the theoretical groundwork for understanding their stability and chemical behavior. While Chatt's work focused on a wide array of phosphine ligands, Jensen's earlier synthesis of cis-PtCl₂(PPh₃)₂ provided a key compound for these fundamental investigations.

The true historical significance of cis-PtCl₂(PPh₃)₂ was amplified with the serendipitous discovery of the anticancer properties of cisplatin (cis-diamminedichloroplatinum(II)) by Barnett Rosenberg in the 1960s. This discovery sparked a massive research effort into other platinum-containing compounds as potential chemotherapeutic agents. Due to its structural analogy to cisplatin and its ready availability, cis-PtCl₂(PPh₃)₂ became a crucial tool in this research. Scientists utilized it to probe the structure-activity relationships of platinum complexes, investigate mechanisms of action, and as a precursor for the synthesis of novel platinum drug candidates.

Physicochemical Properties

cis-Dichlorobis(triphenylphosphine)platinum(II) is a white, crystalline solid that is air-stable and has poor solubility in water but is soluble in chlorinated solvents like dichloromethane and chloroform.

| Property | Value | Reference |

| Chemical Formula | C₃₆H₃₀Cl₂P₂Pt | [1] |

| Molecular Weight | 790.56 g/mol | [1] |

| Melting Point | >300 °C | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in dichloromethane, chloroform; sparingly soluble in benzene, toluene; insoluble in water, ethanol, ether. | |

| ¹⁹⁵Pt NMR Chemical Shift (CDCl₃) | ~ -425 ppm | |

| ³¹P NMR Chemical Shift (CDCl₃) | ~ 14.5 ppm (with ¹⁹⁵Pt satellites, ¹J(Pt,P) ≈ 3670 Hz) | |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ν(Pt-Cl): ~310, 290 cm⁻¹ |

Experimental Protocols

Original Synthesis by K. A. Jensen (1936)

The foundational synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) as described by K. A. Jensen involves the direct reaction of a platinum(II) salt with triphenylphosphine.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Triphenylphosphine (PPh₃)

-

Ethanol

-

Water

Procedure:

-

A solution of potassium tetrachloroplatinate(II) in water is prepared.

-

A solution of triphenylphosphine in hot ethanol is prepared.

-

The hot ethanolic solution of triphenylphosphine is added to the aqueous solution of potassium tetrachloroplatinate(II) with stirring.

-

A pale-yellow precipitate of the cis isomer forms immediately.

-

The mixture is cooled, and the precipitate is collected by filtration, washed with water, then ethanol, and finally with ether.

-

The product is dried in a desiccator.

Modern Laboratory Synthesis

A commonly used and reliable method for the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) is a modification of the original procedure, often using a biphasic solvent system or a single solvent that facilitates both the dissolution of the reactants and the precipitation of the product.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Triphenylphosphine (PPh₃)

-

Ethanol or a mixture of ethanol and water

-

Dichloromethane (for recrystallization, optional)

Procedure:

-

Dissolve potassium tetrachloroplatinate(II) (1.0 g, 2.4 mmol) in a minimal amount of water (e.g., 20 mL).

-

In a separate flask, dissolve triphenylphosphine (1.3 g, 5.0 mmol, a slight excess) in hot ethanol (e.g., 50 mL).

-

Slowly add the hot ethanolic solution of triphenylphosphine to the stirred aqueous solution of potassium tetrachloroplatinate(II).

-

A voluminous white to pale-yellow precipitate of cis-PtCl₂(PPh₃)₂ will form.

-

Continue stirring the mixture as it cools to room temperature to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it sequentially with water, ethanol, and diethyl ether.

-

Dry the product under vacuum. The yield is typically high.

-

(Optional) The product can be recrystallized by dissolving it in a minimal amount of hot dichloromethane and allowing it to cool slowly, which will yield well-formed crystals.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of cis-dichlorobis(triphenylphosphine)platinum(II).

Historical Development Timeline

Caption: Key milestones in the history of cis-dichlorobis(triphenylphosphine)platinum(II).

Role in Anticancer Research

The discovery of cisplatin's potent anticancer activity in the 1960s was a watershed moment in medicinal chemistry. In the quest to develop new and improved platinum-based drugs with a better therapeutic index and a broader spectrum of activity, researchers turned to a vast array of platinum complexes. cis-Dichlorobis(triphenylphosphine)platinum(II) emerged as a critical compound in this endeavor for several reasons:

-

Structural Analogue: Its cis geometry, mirroring that of cisplatin, made it an ideal candidate for comparative studies to understand the structure-activity relationships essential for anticancer efficacy.

-

Precursor for Novel Compounds: The triphenylphosphine ligands in cis-PtCl₂(PPh₃)₂ are relatively labile and can be substituted with other ligands, making it a versatile starting material for the synthesis of new platinum complexes with potentially enhanced biological activity.

-

Mechanistic Studies: The compound has been extensively used in studies to elucidate the mechanism of action of platinum-based drugs, including their interactions with DNA and other cellular targets. Research has shown that, similar to cisplatin, it can form adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

-

Overcoming Resistance: Studies have indicated that some platinum complexes with bulkier phosphine ligands, including derivatives of cis-PtCl₂(PPh₃)₂, can exhibit cytotoxicity against cancer cell lines that have developed resistance to cisplatin. This has opened up avenues for designing new drugs to combat platinum resistance, a significant challenge in clinical oncology.

While cis-dichlorobis(triphenylphosphine)platinum(II) itself has not been developed as a clinical anticancer drug, its contribution to the field is undeniable. It remains an invaluable research tool for the design and synthesis of new generations of platinum-based therapeutics.

Conclusion

From its first synthesis by K. A. Jensen in 1936 to its central role in the development of anticancer drugs, cis-dichlorobis(triphenylphosphine)platinum(II) has had a profound impact on chemistry and medicine. Its well-defined structure, predictable reactivity, and historical significance ensure its continued importance as a versatile precursor, a model compound for fundamental studies, and a source of inspiration for the design of novel therapeutic agents. This guide provides a comprehensive overview of its discovery, synthesis, and multifaceted history, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for cis-Dichlorobis(triphenylphosphine)platinum(II) in Ovarian Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(triphenylphosphine)platinum(II), structurally similar to the widely used chemotherapeutic agent cisplatin, is a platinum(II) coordination complex with potential applications in cancer therapy.[1] Its distinct biological activities, owing to the presence of bulky triphenylphosphine ligands, make it a compound of interest, particularly in overcoming resistance to traditional platinum-based drugs.[1] This document provides detailed application notes and experimental protocols for the use of cis-Dichlorobis(triphenylphosphine)platinum(II) in ovarian cancer cell line research. The primary mechanism of action involves interaction with DNA to form covalent adducts, which obstruct DNA replication and transcription, ultimately triggering apoptotic cell death.[1] Additionally, studies suggest that this compound can inhibit topoisomerase II, an enzyme crucial for DNA replication, further contributing to its cytotoxic effects.[1]

Data Presentation

The cytotoxic effects of cis-Dichlorobis(triphenylphosphine)platinum(II) have been evaluated in ovarian cancer cell lines, particularly in the context of cisplatin resistance. The available data on its half-maximal inhibitory concentration (IC50) is summarized below, alongside typical values for cisplatin for comparison.

| Compound | Cell Line | Resistance Profile | IC50 (µM) |

| cis-Dichlorobis(triphenylphosphine)platinum(II) | A2780cis | Cisplatin-Resistant | 2.3 ± 0.2 |

| Cisplatin | A2780 | Cisplatin-Sensitive | 1.40 ± 0.11 - 6.84 ± 0.66 |

| Cisplatin | A2780cis | Cisplatin-Resistant | 3.6 ± 0.5 - 44.07 ± 1.1 |

Note: IC50 values for cisplatin can vary between studies due to different experimental conditions, such as exposure time.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of cis-Dichlorobis(triphenylphosphine)platinum(II) in ovarian cancer cell lines. These are standard methodologies that can be adapted for this specific compound.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of cis-Dichlorobis(triphenylphosphine)platinum(II) that inhibits cell growth by 50% (IC50).

Materials:

-

Ovarian cancer cell lines (e.g., A2780, A2780cis, SKOV-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

cis-Dichlorobis(triphenylphosphine)platinum(II)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of cis-Dichlorobis(triphenylphosphine)platinum(II) in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of desired final concentrations.

-

Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing various concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Ovarian cancer cell lines

-

Complete culture medium

-

cis-Dichlorobis(triphenylphosphine)platinum(II)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of cis-Dichlorobis(triphenylphosphine)platinum(II) (e.g., IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

Ovarian cancer cell lines

-

Complete culture medium

-

cis-Dichlorobis(triphenylphosphine)platinum(II)

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cis-Dichlorobis(triphenylphosphine)platinum(II) as described for the apoptosis assay.

-

Cell Harvesting: Collect and centrifuge the cells as previously described.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several days).

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for cis-Dichlorobis(triphenylphosphine)platinum(II).

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Parallel workflows for apoptosis and cell cycle analysis.

References

Application Notes and Protocols: Testing cis-Pt(PPh3)2Cl2 Cytotoxicity in A2780 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A2780 human ovarian cancer cell line is a well-established model for studying the efficacy of chemotherapeutic agents.[1] This document provides a detailed protocol for assessing the cytotoxicity of cis-dichlorobis(triphenylphosphine)platinum(II) (cis-Pt(PPh3)2Cl2), a platinum-based complex, against the A2780 cell line. Platinum complexes, most notably cisplatin, are a cornerstone of ovarian cancer therapy. However, intrinsic and acquired resistance remains a significant clinical challenge.[2] Research into novel platinum complexes, such as those containing phosphine ligands, is crucial for developing therapies that can overcome resistance mechanisms.[2][3] These application notes include comprehensive protocols for cell culture, cytotoxicity determination via the MTT assay, and data analysis. Additionally, a putative signaling pathway for platinum-induced apoptosis in A2780 cells is presented.

Data Presentation

The following tables summarize the cytotoxic activity of cisplatin and other relevant platinum complexes in A2780 and its cisplatin-resistant counterpart, A2780cis. This data, gathered from various studies, provides a comparative baseline for the expected efficacy of novel platinum compounds. The IC50 value for cis-Pt(PPh3)2Cl2 is to be determined experimentally using the protocol provided.

Table 1: Comparative IC50 Values of Platinum Compounds in A2780 Cells

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |

| Cisplatin | A2780 | 72 | 1.8 | [4] |

| Cisplatin | A2780 | 72 | ~1.75 | [5] |

| Cisplatin | A2780 | 48 | 13.20 | [6] |

| Cisplatin | A2780 | 72 | 9.55 | [6] |

| cis-Pt(PPh3)2Cl2 | A2780 | 48 / 72 | To be determined | N/A |

Table 2: Cytotoxicity of Triphenylphosphine-Containing Platinum Complexes in Ovarian Cancer Cells

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |

| trans-[PtBr2(NH(Bu)(Bz))(PPh3)] | A2780 | 72 | 5.8 ± 0.5 | [2] |

| trans-[PtBr2(NH(Bz)2)(PPh3)] | A2780 | 72 | 3.7 ± 0.3 | [2] |

| trans-[PtBr2(NH(Bu)(Bz))(PPh3)] | A2780cis | 72 | 4.0 ± 0.4 | [2] |

| trans-[PtBr2(NH(Bz)2)(PPh3)] | A2780cis | 72 | 3.6 ± 0.3 | [2] |

| Cisplatin | A2780cis | 72 | 11.9 ± 1.2 | [5] |

Note: The IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number and specific assay parameters.

Experimental Protocols

1.1. Materials

-

A2780 human ovarian cancer cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

96-well flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2, 95% humidity)

1.2. Protocol for Maintaining A2780 Cells

-

Culture A2780 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Monitor cell growth daily and subculture when the confluency reaches 70-80%.

-

To subculture, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing pre-warmed complete medium.

-

Change the culture medium 2 to 3 times a week.

2.1. Materials

-

A2780 cells in logarithmic growth phase

-

cis-Pt(PPh3)2Cl2 (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

-

Cisplatin (as a positive control)

-

Complete RPMI-1640 medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well microplate reader

2.2. Protocol

-

Harvest A2780 cells using trypsin and resuspend them in complete medium.

-

Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell viability and concentration.

-

Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 to 10,000 cells/well) in a volume of 100 µL.[7] Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of cis-Pt(PPh3)2Cl2 and cisplatin in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.

-

After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with untreated cells (vehicle control) and blank wells (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

2.3. Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) with appropriate software (e.g., GraphPad Prism, R).

Mandatory Visualization